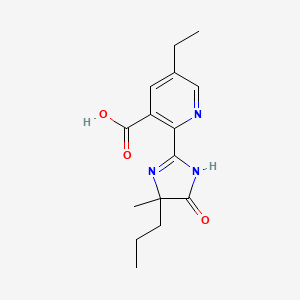
3-Trifluoroacetoxypropyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoroacetoxypropyltrimethoxysilane: is an organosilicon compound with the molecular formula C8H15F3O5Si and a molecular weight of 276.28 g/mol . This compound is characterized by the presence of a trifluoroacetoxy group attached to a propyl chain, which is further connected to a trimethoxysilane moiety. It is commonly used as a coupling agent and surface modifier in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoroacetoxypropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Trifluoroacetoxypropyltrimethoxysilane undergoes various chemical reactions, including:
Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as or .
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes.
Applications De Recherche Scientifique
3-Trifluoroacetoxypropyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Mécanisme D'action
The mechanism of action of 3-Trifluoroacetoxypropyltrimethoxysilane primarily involves the hydrolysis and condensation of the trimethoxysilane group. Upon hydrolysis, the trimethoxysilane group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of stable siloxane networks that enhance the properties of coatings and adhesives . The trifluoroacetoxy group provides additional functionality, allowing for further chemical modifications .
Comparaison Avec Des Composés Similaires
- 3-Chloropropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- Vinyltrimethoxysilane
- Phenyltrimethoxysilane
- (1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane
Comparison: 3-Trifluoroacetoxypropyltrimethoxysilane is unique due to the presence of the trifluoroacetoxy group, which imparts distinct chemical properties such as increased hydrophobicity and chemical resistance. Compared to other similar compounds, it offers enhanced performance in applications requiring robust and durable coatings .
Propriétés
IUPAC Name |
3-trimethoxysilylpropyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPNDCFRSIOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694815 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-60-6 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)






![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

